

UPLC-MS/MS for identifying novel metabolites of Eslicarbazepine Acetate in vivo

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Compound of Interest

Compound Name: *Eslicarbazepine Acetate*

Cat. No.: *B1671254*

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Application Note

Introduction

Eslicarbazepine acetate (ESA) is a third-generation antiepileptic drug used for the treatment of partial-onset seizures.[1][2][3] It is a prodrug that undergoes extensive first-pass metabolism to its active metabolite, eslicarbazepine (S-licarbazepine).[4][5] Understanding the complete metabolic profile of ESA is crucial for comprehending its efficacy, safety, and potential drug-drug interactions. While the primary metabolic pathway involving hydrolysis to eslicarbazepine is well-established, the identification of novel, minor metabolites in vivo remains an area of active research.[6][7] Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers the high sensitivity, selectivity, and resolution required for the detection and structural elucidation of drug metabolites in complex biological matrices.[2][8][9] This application note provides a detailed protocol for the identification of novel metabolites of **Eslicarbazepine Acetate** in vivo using UPLC-MS/MS.

Materials and Methods

The following protocol outlines the in vivo sample collection, sample preparation, and UPLC-MS/MS analysis for the identification of novel ESA metabolites.

Experimental Protocols

In Vivo Sample Collection:

- Animal Model: Male Wistar rats (200-250 g) are used for the in vivo study.
- Drug Administration: **Eslicarbazepine Acetate** is suspended in a 0.5% carboxymethyl cellulose (CMC) solution and administered orally at a dose of 72 mg/kg.[10]
- Blood Sampling: Blood samples (approximately 0.5 mL) are collected from the retro-orbital plexus at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into heparinized tubes.
- Plasma Preparation: Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Plasma Sample Preparation:

- Protein Precipitation: To 100 µL of rat plasma, add 300 µL of acetonitrile to precipitate proteins.[8][11]
- Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
- Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex for 30 seconds.
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Analysis:

- Instrumentation: A Waters Acquity UPLC system coupled to a triple quadrupole tandem mass spectrometer (e.g., AB Sciex 5500) with an electrospray ionization (ESI) source is used.[10]

- Chromatographic Conditions:
 - Column: Waters Acquity BEH C18 column (2.1 x 150 mm, 1.7 μ m).[8]
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10]
 - Flow Rate: 0.3 mL/min.[10]
 - Column Temperature: 40°C.[10]
 - Injection Volume: 5 μ L.[8]

Table 1: UPLC Gradient Elution Program

Time (min)	%A	%B
0.0	95	5
2.0	95	5
10.0	5	95
12.0	5	95
12.1	95	5
15.0	95	5

- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Mode: Full scan for metabolite profiling and product ion scan for structural elucidation.
 - Multiple Reaction Monitoring (MRM): For targeted analysis of known and potential metabolites.
 - Source Parameters: Optimized for maximum ion intensity.

Table 2: MS/MS Parameters for Known and a Novel Metabolite of **Eslicarbazepine Acetate**

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Eslicarbazepine Acetate	297.1	238.1	100	25
Eslicarbazepine	255.1	194.1	100	30
Oxcarbazepine	253.1	180.1	100	35
R-licarbazepine	255.1	194.1	100	30
Novel Metabolite (M3)	228.1	196.1	100	20

Note: The m/z values for the novel metabolite M3 (cis-10,11-dihydro-5H-dibenz[b,f]azepine-10,11-diol) are based on previously published data.[8]

Data Analysis

Data is acquired and processed using appropriate software (e.g., Analyst). Novel metabolite identification is performed by comparing the full scan mass spectra of control and post-dose samples. Putative metabolites are identified based on their characteristic mass shifts from the parent drug due to common metabolic transformations (e.g., hydroxylation, oxidation, glucuronidation). The structures of potential novel metabolites are then confirmed by analyzing their product ion spectra.

Results and Discussion

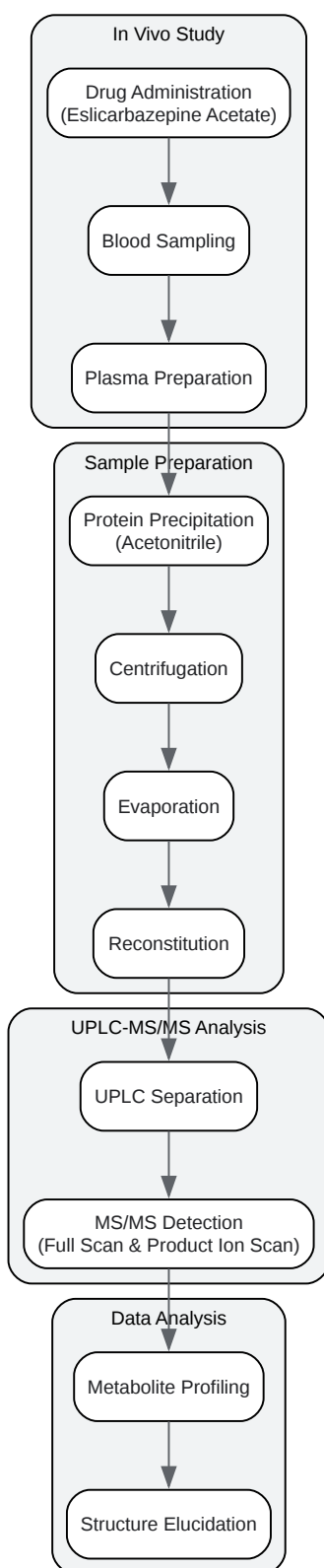
The UPLC-MS/MS method described allows for the successful separation and detection of **Eslicarbazepine Acetate** and its known metabolites. The high sensitivity of the mass spectrometer enables the detection of low-level, novel metabolites in the plasma samples.

Table 3: Summary of Potential Novel Metabolites of **Eslicarbazepine Acetate**

Metabolite ID	Proposed Biotransformation	Expected [M+H] ⁺ (m/z)
M1	Hydroxylation	313.1
M2	Dihydroxylation	329.1
M3	N-dealkylation	239.1
M4	Glucuronidation	473.1
M5	Oxidation	311.1

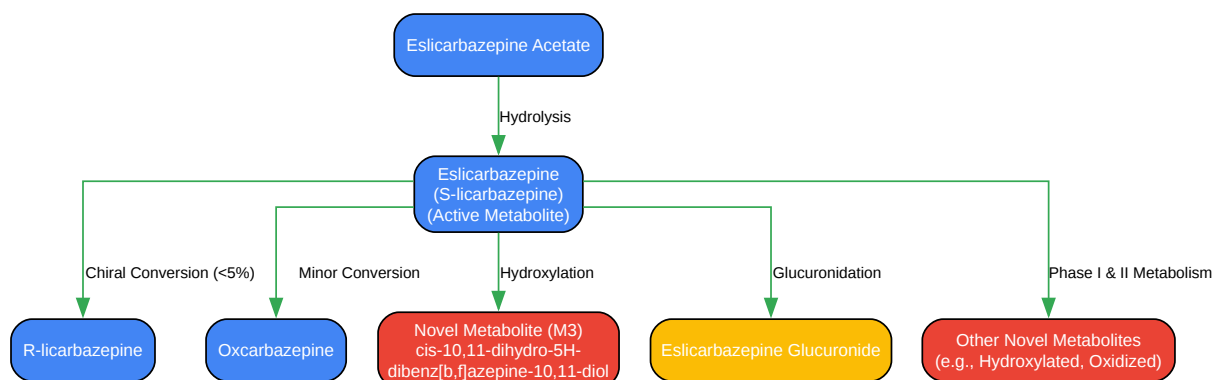
The fragmentation patterns obtained from the product ion scans provide valuable structural information for the elucidation of the novel metabolites. For instance, the previously identified novel metabolite M3 showed a precursor ion at m/z 228.1 and a major fragment at m/z 196.1, corresponding to the loss of a water molecule and a carbonyl group.[8]

Visualizations



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Caption: Experimental workflow for in vivo metabolite identification.



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Caption: Proposed metabolic pathway of **Eslicarbazepine Acetate**.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the identification of novel metabolites of **Eslicarbazepine Acetate** in vivo. This protocol can be readily adapted for the analysis of other drugs and their metabolites in various biological matrices, aiding in a more comprehensive understanding of drug metabolism and safety profiles in drug development. Further characterization of novel metabolites is essential to determine their potential pharmacological activity or toxicity.

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